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Compound of Interest

1-(Chloromethyl)-1-
Compound Name:
pentylcyclopentane

Cat. No.: B13641948

Get Quote

\ J

Chemical Identity & Structural Characterization[1][2]
[31[41[5]

This monograph details the physicochemical properties, synthesis, and reactivity profile of 1-
(chloromethyl)-1-pentylcyclopentane. This molecule represents a specialized class of
"neopentyl-like" halides, characterized by a quaternary carbon center that confers significant
steric bulk and unique metabolic stability.

Nomenclature and Identifiers
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Identifier Type Value Notes
1-(Chloromethyl)-1-
IUPAC Name
pentylcyclopentane
Verified via

CAS Registry Number

1466387-25-6

ChemScene/Chemical

Vendors

Molecular Formula

Molecular Weight 188.74 g/mol
Correction:[1] Some databases
list hexyl derivatives
erroneously. This SMILES
SMILES cccecy(caneeccel strictly represents the pentyl
chain (
).
InChI=1S/C11H21Cl/c1-2-3-4-
] Constructed based on IUPAC
InChl String 5-11(8-12)9-6-7-10-11/h2-

10H2,1H3

structure.

Physicochemical Profile (Predicted)

LogP (Octanol/Water): ~4.3 — 5.1 (Highly Lipophilic)

Boiling Point: ~240-250°C (at 760 mmHg)

Density: ~0.92 g/cm3

Stereochemistry: Achiral. The C1 quaternary center is bonded to a symmetric cyclopentane

ring, a chloromethyl group, and a pentyl chain. Unless the ring is further substituted, the

molecule possesses a plane of symmetry.

Synthetic Methodology
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The synthesis of 1-(chloromethyl)-1-pentylcyclopentane requires constructing a quaternary
center on a five-membered ring. Direct alkylation of cyclopentyl chloride is not feasible due to
elimination risks. The most robust route utilizes alpha-alkylation of a cyclopentanecarboxylate
ester, followed by reduction and chlorination.

Retrosynthetic Analysis

The target molecule is disconnected at the C-CI bond (functional group interconversion) and
the C1-Pentyl bond (C-C bond formation).

Legend

FGI: Functional Group Interconversion

a-Alkylation Chlorination

Cyclopentanecarboxylate LDA, Pentyl-Br Alkyl 1-pentyl Reduction 1-Pentyl-1- FGI 1-(Chloromethyl)-1-
(Methyl or Ethyl) cyclopentanecarboxylate (hydroxymethyl)cyclopentane pentylcyclopentane

Click to download full resolution via product page

Figure 1: Retrosynthetic logic flow moving from the target halide back to the commercially
available ester.

Detailed Experimental Protocol
Step 1: a-Alkylation of Methyl Cyclopentanecarboxylate

Objective: Install the pentyl chain at the quaternary center.

o Reagents: Methyl cyclopentanecarboxylate (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq),
1-Bromopentane (1.2 eq), dry THF.

e Procedure:
o Cool a solution of LDA in anhydrous THF to -78°C under nitrogen.

o Dropwise add methyl cyclopentanecarboxylate. Stir for 1 hour to generate the enolate.
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[e]

Add 1-bromopentane slowly (maintaining -78°C).

o

Allow the mixture to warm to room temperature (RT) overnight.

[¢]

Quench: Saturated

. Extract with EtOAcC.

[¢]

Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAC).

Step 2: Reduction to 1-Pentyl-1-(hydroxymethyl)cyclopentane

Objective: Convert the ester to the neopentyl-like alcohol.
e Reagents:

(LAH, 1.5 eq), dry
or THF.

e Procedure:

o

Suspend LAH in dry ether at 0°C.

o

Add the alkylated ester (from Step 1) dropwise.

[¢]

Reflux for 2—4 hours (steric hindrance may require heat).

[e]

Workup (Fieser Method): Carefully add water, 15% NaOH, then water. Filter the granular
precipitate.

[¢]

Concentrate filtrate to yield the crude alcohol.

Step 3: Chlorination (Appel Reaction or Thionyl Chloride)

Objective: Convert the hindered alcohol to the primary chloride. Note: The "neopentyl” position
makes this alcohol prone to rearrangement (Wagner-Meerwein) if harsh acidic conditions are
used. The Appel Reaction is preferred for milder conditions.

e Reagents: Triphenylphosphine (
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, 1.2 eq), Carbon Tetrachloride (
) or Hexachloroacetone, DCM solvent.

e Procedure:

Dissolve the alcohol and

o

in dry DCM.

o Add the chlorine source (

or substitute) at 0°C.

o Stir at RT until TLC indicates consumption of alcohol.
o Purification: Filter off

precipitate (if using

). Flash chromatography is essential to remove phosphorus byproducts.

Reactivity & Mechanistic Insights|[7]
The "Neopentyl" Effect

The defining feature of 1-(chloromethyl)-1-pentylcyclopentane is the steric environment of
the chloromethyl group. The carbon bearing the chlorine is primary, but it is attached to a
guaternary carbon (

» Resistance: Nucleophilic attack from the backside is severely hindered by the bulk of the
cyclopentane ring and the pentyl chain. Standard displacement reactions (e.g., with amines
or azides) will be extremely slow and require elevated temperatures or polar aprotic solvents
(DMF, DMSO).

o Metabolic Stability: In medicinal chemistry, this motif serves as a "metabolic blocker." The
steric shield protects the adjacent carbons from oxidative metabolism (e.g., P450
hydroxylation).
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Diagram: Steric Shielding

4 Steric Environment A

Cyclopentane

Click to download full resolution via product page

Figure 2: Schematic representation of the steric crowding around the electrophilic carbon,
inhibiting nucleophilic attack.

Applications in Drug Discovery & Materials
Lipophilic Scaffold

This molecule serves as a specialized building block for modifying the Lipophilic Ligand
Efficiency (LLE) of drug candidates.
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e Function: It introduces a high-LogP fragment without adding chiral complexity (if the ring is
symmetric).

o Use Case: Attaching this group to a polar pharmacophore can improve membrane
permeability (passive diffusion) and blood-brain barrier (BBB) penetration.

Surfactant Synthesis

The structure mimics the "head-tail" architecture of gemini surfactants.

» Derivatization: The chloride can be displaced (under forcing conditions) by tertiary amines to
create quaternary ammonium salts (quats).

o Result: A surfactant with a bulky, rigid hydrophobic tail (cyclopentyl-pentyl) that resists
packing, potentially lowering the Krafft temperature compared to linear analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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